Magnesium glycolate

Description

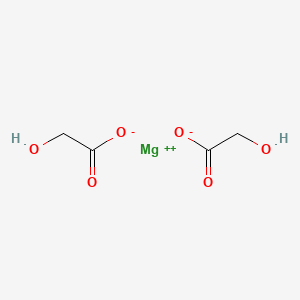

Structure

3D Structure of Parent

Properties

CAS No. |

18974-59-9 |

|---|---|

Molecular Formula |

C4H6MgO6 |

Molecular Weight |

174.39 g/mol |

IUPAC Name |

magnesium;2-hydroxyacetate |

InChI |

InChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

LZFFTXYPIUCBCO-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

"magnesium glycolate" vs "magnesium glycinate" chemical structure

An In-Depth Technical Guide on the Chemical Structures of Magnesium Glycolate (B3277807) and Magnesium Glycinate (B8599266)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, neuromuscular signaling, and energy metabolism. Its delivery in a biologically available form is a key objective in nutritional science and drug development. Chelation of magnesium with organic ligands is a common strategy to enhance its stability and bioavailability. This guide provides a detailed comparative analysis of two such chelates: magnesium glycolate and magnesium glycinate, focusing on their distinct chemical structures and the resultant implications for their physicochemical properties.

Comparative Chemical Structure

The fundamental difference between this compound and magnesium glycinate lies in the organic ligand chelated to the magnesium ion (Mg²⁺). In both cases, the magnesium ion is typically coordinated by two organic molecules.

-

Magnesium Glycinate: In this chelate, the ligand is glycine (B1666218) (C₂H₅NO₂), the simplest amino acid. The magnesium ion is bonded to both the carboxyl (-COO⁻) and the amino (-NH₂) groups of two glycine molecules.[[“]] This forms two stable five-membered rings, a structural feature that contributes to the high stability of the complex. The bonding involves coordinate covalent bonds, where the electron pairs are donated by the oxygen and nitrogen atoms of glycine.

-

This compound: Here, the ligand is glycolic acid (C₂H₄O₃), an alpha-hydroxy acid. The magnesium ion is chelated by two glycolate molecules. The bonding occurs through the oxygen atoms of the carboxyl group (-COO⁻) and the hydroxyl group (-OH). Similar to magnesium glycinate, this arrangement results in the formation of stable five-membered chelate rings.

The presence of the amino group in glycine, as opposed to the hydroxyl group in glycolate, is the primary structural differentiator. This seemingly small change has significant implications for the molecule's polarity, hydrogen bonding capacity, and interaction with biological systems.

Caption: Chelate structures of Magnesium Glycinate and this compound.

Physicochemical Data Summary

The structural differences between these two molecules lead to distinct physicochemical properties, which are critical for their behavior in formulation and biological systems.

| Property | Magnesium Glycinate | This compound |

| Molecular Formula | C₄H₈MgN₂O₄[2][3] | C₄H₆MgO₆[4][5] |

| Molecular Weight | 172.42 g/mol (anhydrous)[2][3] | 174.39 g/mol [5] |

| Chelating Ligand | Glycine (amino acid) | Glycolic Acid (alpha-hydroxy acid) |

| Coordinating Atoms | Nitrogen (amino), Oxygen (carboxyl) | Oxygen (hydroxyl), Oxygen (carboxyl) |

| Chelate Ring Size | 5-membered | 5-membered |

| Solubility | High | Moderate |

| Bioavailability | High | Data not readily available, expected to be good |

Experimental Protocols for Characterization

To elucidate and confirm the structural and functional differences between this compound and magnesium glycinate, a series of analytical experiments are required.

Synthesis of Magnesium Chelates

A common method for synthesizing these chelates involves the direct reaction of a magnesium source with the respective ligand.[[“]][[“]]

-

Reaction Setup: Dissolve the ligand (glycine or glycolic acid) in deionized water in a reaction vessel.

-

Addition of Magnesium Source: Stoichiometrically add a magnesium source, such as magnesium oxide (MgO), to the solution with continuous stirring.

-

Reaction Conditions: Heat the mixture to approximately 70-80°C and maintain for 2-3 hours to facilitate the chelation reaction.[[“]]

-

Purification: Concentrate the resulting solution under a vacuum. The chelate is then precipitated using a suitable solvent like ethanol, followed by filtration and drying.

Structural Elucidation

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare samples of pure ligands and the synthesized magnesium chelates as KBr pellets.

-

Analysis: Acquire spectra and identify shifts in the characteristic absorption bands. For magnesium glycinate, expect to see changes in the N-H and C=O stretching frequencies upon chelation. For this compound, look for shifts in the O-H and C=O stretching bands.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the compounds in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: Perform ¹H and ¹³C NMR. Changes in the chemical shifts of protons and carbons adjacent to the coordinating groups (amino, carboxyl, hydroxyl) will confirm the sites of magnesium binding.

-

-

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the magnesium chelates from a supersaturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution: Solve and refine the crystal structure to determine precise bond lengths, bond angles, and the three-dimensional coordination geometry around the magnesium ion.

-

Bioavailability Assessment

-

In Vitro Dissolution and Permeability:

-

In Vivo Pharmacokinetic Studies:

-

Animal Model: Administer oral doses of this compound and magnesium glycinate to a suitable animal model (e.g., rats).

-

Sample Collection: Collect blood samples at predetermined time points.[12]

-

Analysis: Measure serum magnesium concentrations using inductively coupled plasma-mass spectrometry (ICP-MS) to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[12]

-

Logical Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comprehensive comparison of this compound and magnesium glycinate, from synthesis to bioavailability assessment.

Caption: Workflow for the comparative analysis of magnesium chelates.

Conclusion

Magnesium glycinate and this compound are structurally similar chelates with a key difference in their coordinating ligands—glycine versus glycolic acid. This distinction, specifically the presence of an amino group in glycinate and a hydroxyl group in glycolate, is predicted to influence their physicochemical properties, including solubility and their interaction with biological transporters. The experimental protocols outlined in this guide provide a robust framework for a thorough investigation of these differences, which is essential for the rational design and development of magnesium-based therapeutics and supplements with optimized delivery profiles.

References

- 1. consensus.app [consensus.app]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Glycolic Acid Magnesium Salt (CAS 18974-59-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for Glycolic Acid Magnesium Salt (CAS 18974-59-9). This guide provides a comprehensive overview based on available chemical information, data on the parent compound (glycolic acid), and general principles of metal salt chemistry. Information inferred from related compounds is explicitly noted.

Introduction

Glycolic acid magnesium salt, also known by its IUPAC name magnesium bis(2-hydroxyacetate), is the magnesium salt of glycolic acid. While specific research on this particular salt is scarce, its constituent parts—magnesium and glycolic acid—are well-studied and utilized in various scientific and industrial applications. This guide aims to consolidate the available information and provide a theoretical framework for its properties, potential applications, and relevant experimental considerations.

Chemical and Physical Properties

Table 1: Identification of Glycolic Acid Magnesium Salt

| Property | Value |

| CAS Number | 18974-59-9 |

| Molecular Formula | C₄H₆MgO₆ |

| Molecular Weight | 174.39 g/mol |

| IUPAC Name | Magnesium bis(2-hydroxyacetate) |

| Synonyms | Magnesium glycolate (B3277807), Magnesium bis(glycolato) |

Table 2: Physicochemical Properties of Glycolic Acid (Parent Compound)

| Property | Value |

| CAS Number | 79-14-1 |

| Molecular Formula | C₂H₄O₃ |

| Molecular Weight | 76.05 g/mol |

| Appearance | Colorless, odorless, hygroscopic crystalline solid |

| Melting Point | 75-80 °C (167-176 °F) |

| Boiling Point | Decomposes |

| Solubility | Freely soluble in water, ethanol, acetone, and ethyl acetate |

| pKa | 3.83 |

Synthesis and Formulation

General Synthesis Protocol

A general method for the synthesis of metal salts of alpha-hydroxy acids involves the reaction of the acid with a corresponding metal base (hydroxide, carbonate, or oxide) in an aqueous solution. The following is a generalized protocol for the laboratory-scale synthesis of glycolic acid magnesium salt.

Experimental Protocol: Synthesis of Glycolic Acid Magnesium Salt

-

Dissolution: Dissolve a known molar quantity of glycolic acid in deionized water.

-

Reaction: Slowly add a stoichiometric amount (or a slight excess) of magnesium oxide, magnesium hydroxide, or magnesium carbonate to the glycolic acid solution with constant stirring. The reaction with carbonate will produce effervescence (CO₂ evolution).

-

Neutralization: Continue stirring until the reaction is complete, which is indicated by the cessation of gas evolution (if using carbonate) or the complete dissolution of the magnesium base. Monitor the pH of the solution to ensure it is near neutral.

-

Filtration: Filter the resulting solution to remove any unreacted starting material or impurities.

-

Isolation: The product can be isolated by evaporation of the solvent (water) under reduced pressure to yield the solid magnesium glycolate. The solid can be further purified by recrystallization.

A conceptual workflow for this synthesis is depicted in the following diagram.

Potential Applications and Biological Role

While specific applications for glycolic acid magnesium salt are not well-documented, potential uses can be inferred from the properties of its components.

-

In Drug Development: Magnesium salts are often used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their stability and solubility. The divalent nature of the magnesium ion can form stable salts with acidic drugs. Glycolic acid itself is used in some topical formulations for its keratolytic properties.

-

In Agriculture: Glycolic acid and its salts can be used to stimulate plant growth and increase resistance to stress. Magnesium is an essential nutrient for plants, being a central component of the chlorophyll (B73375) molecule.

-

Industrial Applications: Glycolic acid is used as a cleaning agent and for scale removal. The magnesium salt could potentially be used in similar applications.

Inferred Biological Signaling Pathways

The biological effects of glycolic acid magnesium salt would be mediated by the individual actions of magnesium and glycolate ions upon dissociation.

-

Magnesium (Mg²⁺): An essential ion for numerous physiological processes. It acts as a cofactor for hundreds of enzymes and is crucial for ATP metabolism, DNA and RNA synthesis, and the modulation of ion channels. For example, Mg²⁺ is a known antagonist of the NMDA receptor in the central nervous system, which contributes to its neuroprotective effects.

-

Glycolate: A metabolite of ethylene (B1197577) glycol and is naturally present in the body. At high concentrations, it can contribute to metabolic acidosis. In topical applications, glycolic acid exerts its effects by accelerating the exfoliation of skin cells.

The potential interaction of these ions with cellular components is illustrated in the following diagram.

Analytical Methods

The analysis of glycolic acid magnesium salt would involve the characterization of both the cation (magnesium) and the anion (glycolate). A general analytical workflow is presented below.

Experimental Protocol: General Analytical Workflow

-

Cation Analysis (Magnesium):

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are standard techniques for the quantitative determination of metals like magnesium in a sample. The sample would first be digested in an acidic solution.

-

-

Anion Analysis (Glycolate):

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of alpha-hydroxy acids. A reversed-phase C18 column is typically used with an acidic mobile phase.

-

Ion Chromatography: This technique can also be used for the separation and quantification of organic acid anions.

-

-

Structural Elucidation:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the glycolate moiety and confirm salt formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the glycolate anion.

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the components.

-

The logical flow of analysis is depicted in the following diagram.

Safety and Handling

Specific toxicity data for glycolic acid magnesium salt are not available. The safety profile is likely to be influenced by the properties of glycolic acid.

-

Glycolic Acid: Can be a skin, eye, and respiratory tract irritant. In high concentrations, it can cause chemical burns. Ingestion of large amounts can be harmful.

-

Magnesium: Generally considered safe at recommended dietary intakes. Excessive intake of magnesium salts can lead to gastrointestinal issues such as diarrhea and, in severe cases, hypermagnesemia, particularly in individuals with impaired kidney function.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place away from incompatible materials.

Conclusion

Glycolic acid magnesium salt (CAS 18974-59-9) is a compound for which there is a notable lack of specific experimental data in the public domain. This guide has provided a theoretical and inferred overview of its properties, potential synthesis, applications, and analytical methods based on the well-understood chemistry of its constituent ions. For researchers and drug development professionals, this compound may present an opportunity for novel investigation, particularly in areas where the combined properties of magnesium and glycolic acid could be beneficial. Further experimental studies are necessary to fully characterize this compound and validate its potential uses.

Theoretical Properties of Magnesium Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on established chemical principles and data from analogous compounds. Magnesium glycolate (B3277807) is a compound with limited available experimental data in public literature. Therefore, the properties and protocols described herein are largely predictive and intended for research and development purposes.

Introduction

Magnesium is an essential mineral involved in over 300 enzymatic reactions in the human body, playing a crucial role in energy production, cardiovascular function, and neuromuscular signaling.[1][2] Glycolic acid, the simplest alpha-hydroxy acid, is a naturally occurring substance found in various fruits and is known for its use in dermatology and as a chemical intermediate.[3][4] Magnesium glycolate, the magnesium salt of glycolic acid, represents a molecule that combines the nutritional benefits of magnesium with the chemical properties of glycolic acid. This guide provides a comprehensive theoretical overview of this compound, including its predicted chemical and physical properties, a hypothetical synthesis protocol, and a speculative look at its potential biological significance.

Chemical and Physical Properties

The predicted and known properties of this compound, with the chemical formula C₄H₆MgO₆ and IUPAC name magnesium bis(2-hydroxyacetate), are summarized below.[5] These are based on data from analogous compounds and computational models.

Table 1: Predicted Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | magnesium bis(2-hydroxyacetate) | PubChem[5] |

| CAS Number | 18974-59-9 | PubChem[5] |

| Molecular Formula | C₄H₆MgO₆ | PubChem[5] |

| Molecular Weight | 174.39 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline powder | Predicted |

| Solubility | Predicted to be highly soluble in water | Analogy to other small magnesium carboxylates |

| Melting Point | Predicted to decompose before melting | Analogy to other simple organic salts |

| pKa (of Glycolic Acid) | 3.83 | [6] |

| Chelation Structure | Bidentate chelation of Mg²⁺ by each glycolate ion | Theoretical |

Theoretical Chelation Structure

This compound is expected to form a chelate complex where the magnesium ion (Mg²⁺) is coordinated by two glycolate anions. Each glycolate ion can act as a bidentate ligand, with coordination occurring through the carboxylate oxygen and the hydroxyl oxygen.

Caption: Proposed chelation structure of this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is adapted from methods for synthesizing other magnesium carboxylates, such as magnesium citrate (B86180) and lactate.[7][8][9]

Objective: To synthesize this compound from glycolic acid and magnesium oxide.

Materials:

-

Glycolic acid (C₂H₄O₃)

-

Magnesium oxide (MgO)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Reaction vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve a known molar amount of glycolic acid in deionized water in the reaction vessel.

-

Reaction: While stirring, slowly add a stoichiometric amount of magnesium oxide to the glycolic acid solution. The reaction is a neutralization reaction.

-

Heating: Gently heat the mixture to approximately 60-70°C to facilitate the reaction. Continue stirring for 2-4 hours.

-

Filtration: After the reaction is complete, filter the hot solution to remove any unreacted magnesium oxide.

-

Precipitation: Cool the filtrate and add ethanol to precipitate the this compound.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the precipitate with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Caption: Hypothetical synthesis workflow for this compound.

Proposed Characterization Methods

Table 2: Proposed Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the formation of the salt. | Disappearance of the broad carboxylic acid O-H stretch and appearance of characteristic carboxylate stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the compound. | ¹H and ¹³C NMR spectra consistent with the glycolate structure. |

| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, O, and Mg consistent with the molecular formula C₄H₆MgO₆. |

| X-ray Diffraction (XRD) | To determine the crystalline structure. | A unique diffraction pattern confirming the crystalline nature of the product. |

Potential Biological Significance and Signaling Pathways

The biological effects of this compound are not yet documented. However, based on its constituent parts, a hypothetical pathway can be proposed. Upon oral administration, it is expected to dissociate into magnesium ions (Mg²⁺) and glycolate anions.

Magnesium: The absorbed magnesium would enter the systemic circulation and contribute to the body's magnesium pool. It would then be utilized in numerous physiological processes, including acting as a cofactor for enzymes involved in ATP metabolism, DNA and RNA synthesis, and modulating ion channels.[1][2][10]

Glycolate: The metabolic fate of glycolate in humans is primarily through its oxidation to glyoxylate, which can then be further metabolized. In plants, a well-defined glycolate pathway (photorespiration) exists.[11][12][13] A simplified, hypothetical metabolic pathway in an animal model is depicted below.

Caption: Hypothetical biological fate of this compound.

Conclusion and Future Directions

This compound is a theoretically promising compound that combines the essential mineral magnesium with the alpha-hydroxy acid glycolate. While experimental data remains scarce, this guide provides a foundational understanding of its predicted properties, a plausible synthesis route, and a hypothetical biological pathway. Further research is warranted to experimentally validate these theoretical aspects and to explore the potential therapeutic applications of this compound, particularly in the context of magnesium supplementation and its effects on metabolic and neuromuscular health. Future studies should focus on the synthesis and characterization of this compound, followed by in vitro and in vivo studies to elucidate its bioavailability, metabolic fate, and physiological effects.

References

- 1. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Magnesium: Health benefits, deficiency, sources, and risks [medicalnewstoday.com]

- 3. Glycolic acid | 79-14-1 [chemicalbook.com]

- 4. us.typology.com [us.typology.com]

- 5. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. The Role of Magnesium Oxide In Magnesium Citrate Production [magnesiumking.com]

- 8. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 10. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 11. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. byjus.com [byjus.com]

"magnesium glycolate" coordination chemistry

An In-depth Technical Guide to the Coordination Chemistry of Magnesium Glycolate (B3277807)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of magnesium glycolate. Due to the limited availability of direct experimental data on this compound, this document leverages analogous data from other magnesium alpha-hydroxy carboxylate complexes, such as magnesium mandelate (B1228975) and magnesium lactate, to infer its structural and chemical properties. This guide covers the synthesis, coordination environment, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction

Magnesium is an essential mineral for numerous physiological processes, and its supplementation is crucial in various therapeutic areas.[[“]][[“]] The bioavailability and efficacy of magnesium supplements are highly dependent on the chelating ligand. Glycolic acid, the smallest alpha-hydroxy acid, presents an interesting candidate for magnesium chelation due to its potential to form stable complexes. Understanding the coordination chemistry of this compound is fundamental to harnessing its potential in pharmaceutical and nutraceutical applications.

Synthesis of this compound

While specific literature detailing the synthesis of pure this compound is scarce, a general and plausible method can be adapted from the synthesis of other magnesium carboxylates, such as magnesium glycinate (B8599266).[[“]][3][[“]] The reaction typically involves the neutralization of a magnesium base with glycolic acid in an aqueous solution.

Proposed Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Glycolic acid is dissolved in deionized water. A stoichiometric amount of a magnesium source, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), is prepared as a slurry in deionized water.

-

Reaction: The glycolic acid solution is heated to approximately 70-80°C with constant stirring. The magnesium source slurry is then slowly added to the heated glycolic acid solution.

-

pH Adjustment: The pH of the reaction mixture is monitored and maintained in a slightly acidic to neutral range to ensure the complete reaction and formation of the this compound complex.

-

Reaction Completion: The mixture is stirred at the elevated temperature for 2-3 hours to ensure the reaction goes to completion.

-

Purification: The resulting solution is filtered to remove any unreacted starting materials. The filtrate is then concentrated by evaporation.

-

Isolation: The concentrated solution is cooled, and the this compound product is precipitated by the addition of a suitable organic solvent, such as ethanol.

-

Drying: The precipitated this compound is collected by filtration, washed with the organic solvent, and dried under a vacuum at a moderate temperature (e.g., 40-60°C) to yield the final product.

Coordination Chemistry and Molecular Structure

Based on the coordination chemistry of magnesium with other alpha-hydroxy carboxylates like mandelic acid, it is highly probable that glycolate acts as a bidentate ligand to the magnesium ion.[5] The coordination is expected to occur through the carboxylate oxygen and the alpha-hydroxyl oxygen, forming a stable five-membered chelate ring.

The magnesium ion, being a hard acid, preferentially coordinates with hard oxygen donor atoms.[6] In an aqueous environment, the magnesium ion typically exhibits a coordination number of six, resulting in an octahedral geometry.[5] In the case of magnesium bis(glycolate), the central magnesium ion would be coordinated to two glycolate ligands. The remaining coordination sites are likely occupied by water molecules.

Quantitative Data

Table 1: Stability Constants for Magnesium Glycinate

| Complex | log K₁ | log K₂ |

|---|---|---|

| Magnesium Glycinate | 3.4 - 3.6 | 2.8 - 3.1 |

Data sourced from Smolecule[7]

Physicochemical Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the glycolate ligand to the magnesium ion. Key spectral changes would be expected in the regions of the carboxylate and hydroxyl stretching frequencies upon complexation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the glycolate protons and carbons upon coordination to magnesium would confirm the binding sites.[8]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the this compound complex and to study its fragmentation patterns, providing further evidence of its composition.

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of this compound and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can provide insights into the structure and bonding within the complex.

X-ray Diffraction (XRD)

-

Powder X-ray Diffraction (PXRD): PXRD is essential for characterizing the crystalline structure of solid this compound. The diffraction pattern provides a unique fingerprint of the crystalline form.

-

Single-Crystal X-ray Diffraction: This technique would provide the most definitive structural information, including precise bond lengths, bond angles, and the overall coordination geometry of the magnesium ion.

Applications in Drug Development

This compound, as a chelate of magnesium with a small, biocompatible alpha-hydroxy acid, holds potential for use as a magnesium supplement with enhanced bioavailability. The glycolate ligand may influence the absorption and metabolic fate of magnesium. Further research is warranted to explore its efficacy in addressing magnesium deficiency and its potential therapeutic applications in areas such as bone health and metabolic support.[9]

Conclusion

While direct experimental data on the coordination chemistry of this compound is limited, a robust model of its structure and properties can be inferred from the well-documented chemistry of analogous magnesium alpha-hydroxy carboxylate complexes. It is anticipated that this compound exists as a six-coordinate, octahedral complex with two bidentate glycolate ligands forming stable five-membered chelate rings. This technical guide provides a foundational understanding for researchers and professionals, highlighting the need for further experimental investigation to fully elucidate the coordination chemistry and potential applications of this promising compound.

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. meixi-mgo.com [meixi-mgo.com]

- 4. consensus.app [consensus.app]

- 5. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy Magnesium glycinate | 14783-68-7 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Magnesium L-Threonate

Disclaimer: The initial request for information on "magnesium glycolate" with the molecular formula C4H6MgO6 could not be fulfilled as this specific chemical composition does not correspond to a well-documented compound in scientific literature. The provided molecular formula for magnesium glycolate (B3277807) is C4H6MgO6, however, the established molecular formula for this compound is different[1]. This guide will instead focus on Magnesium L-threonate , a scientifically recognized and extensively researched magnesium compound with significant applications in neuroscience and potential therapeutic benefits. Magnesium L-threonate has a molecular formula of C8H14MgO10[2][3][4][5].

Introduction to Magnesium L-Threonate

Magnesium L-threonate (MgT) is a unique, synthetic nutritional supplement that was first identified in 2010[6]. It is the magnesium salt of L-threonic acid, a metabolite of vitamin C[4][6]. MgT was specifically engineered to efficiently cross the blood-brain barrier, thereby increasing magnesium concentrations within the central nervous system[6][7][8]. This property distinguishes it from many other forms of magnesium supplements[9].

Magnesium is a crucial mineral, acting as a cofactor in over 300 enzymatic reactions essential for life[6]. It plays a vital role in energy production (ATP formation), DNA and protein synthesis, muscle and nerve function, and bone development[6]. Within the brain, magnesium is critical for regulating synaptic plasticity, the process that underlies learning and memory[6][10]. Magnesium L-threonate's ability to elevate brain magnesium levels has made it a subject of intense research for its potential to enhance cognitive function and mitigate age-related cognitive decline[7][10].

Physicochemical Properties

Magnesium L-threonate is a white to off-white, water-soluble powder[11]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14MgO10 | [2][3][4][5] |

| Molecular Weight | 294.50 g/mol | [2][3][4][5] |

| IUPAC Name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | [2][3] |

| CAS Number | 778571-57-6 | [3][4][5] |

| Synonyms | MgT, L-Threonic acid magnesium salt, Magtein | [2][3][4][6] |

| Form | Monohydrate: Mg(C4H7O5)2·H2O | [12][13][14][15] |

| Molecular Weight (Monohydrate) | 312.51 g/mol | [13] |

Synthesis of Magnesium L-Threonate

The industrial synthesis of Magnesium L-threonate often utilizes L-ascorbic acid (Vitamin C) as a starting material[6]. A common method involves the controlled oxidation of Vitamin C to form L-threonic acid, followed by a reaction with a magnesium source[6].

Synthesis Workflow

Mechanism of Action in the Central Nervous System

The primary mechanism of action of Magnesium L-threonate is its ability to increase magnesium levels in the brain, which in turn modulates synaptic plasticity and density[6][7][16].

Modulation of NMDA Receptors and Synaptic Plasticity

Magnesium ions (Mg2+) play a critical role in the function of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity[17]. Mg2+ acts as a voltage-dependent channel blocker of the NMDA receptor. Increased brain magnesium levels, facilitated by MgT, enhance the density of synaptic proteins and improve the signaling efficiency of synapses, a process known as long-term potentiation (LTP)[10][17][18]. This enhancement of synaptic plasticity is believed to be the basis for the observed improvements in learning and memory[10][18].

Experimental Protocols

Synthesis of Magnesium L-Threonate (Laboratory Scale)

This protocol is based on the double decomposition reaction method[12][14][15].

-

Preparation of L-Threonic Acid Solution:

-

React calcium L-threonate with oxalic acid in an aqueous solution.

-

The reaction produces insoluble calcium oxalate, which is removed by filtration, leaving a solution of L-threonic acid.

-

-

Reaction with Magnesium Oxide:

-

Purification:

-

Drying:

-

Collect the precipitate and dry it under appropriate conditions to obtain the final product.

-

In Vivo Study of Magnesium L-Threonate in a Rat Model of Alzheimer's Disease

This protocol is a summary of a study investigating the neuroprotective effects of MgT[19].

-

Animal Model:

-

Use adult Wistar albino rats.

-

Divide the rats into four groups: Control, Alzheimer's Disease (AD), Magnesium L-threonate (MgT) treated, and a protective group (AD + MgT)[19].

-

-

Induction of Alzheimer's Disease:

-

Induce AD in the relevant groups by daily intraperitoneal injections of aluminum chloride (AlCl3) at a dose of 100 mg/kg body weight for six weeks[19].

-

-

Treatment:

-

Administer Magnesium L-threonate (604 mg/kg body weight/day) daily via oral gavage to the treatment and protective groups for six weeks[19].

-

-

Behavioral Assessment:

-

Conduct behavioral tests, such as the head-poking test, to assess cognitive function at the end of the experimental period[19].

-

-

Biochemical and Histological Analysis:

-

At the end of the study, sacrifice the animals and collect blood and brain tissue samples.

-

Perform biochemical assays on the blood to measure relevant markers.

-

Conduct histological examination of the brain tissue to assess for pathological changes associated with AD[19].

-

Clinical Evidence

Several clinical trials have investigated the effects of Magnesium L-threonate on cognitive function, sleep, and athletic performance.

Summary of Key Clinical Trials

| Study Focus | Participant Group | Dosage | Duration | Key Findings | Reference |

| Cognitive Enhancement in Dementia | 15-20 individuals (aged 60+) with mild to moderate dementia | 1,800 mg/day | 60 days | Associated with changes in regional cerebral metabolism and potential improvements in memory and brain function. | [20][21][22] |

| Cognitive Function in Healthy Adults | Healthy Chinese adults | Not specified | Not specified | Improved brain cognitive functions. | [9] |

| Sleep, Recovery, and Athletic Performance | Healthy UCLA varsity athletes (aged 18-35) | 1 gram/day | 4 weeks | Investigating improvements in deep and REM sleep, heart rate variability, and physical performance. | [8] |

| Sleep Quality in Adults with Sleep Problems | 80 adults (aged 35-55) with self-reported sleep problems | 1 gram/day | 21 days | Improved both subjective and objective sleep scores and daytime functioning. | [23] |

Typical Clinical Trial Workflow

Conclusion

Magnesium L-threonate is a promising compound for enhancing cognitive function and supporting overall brain health. Its unique ability to elevate magnesium levels in the brain provides a clear mechanism for its observed effects on synaptic plasticity, learning, and memory. While further research is needed to fully elucidate its therapeutic potential, the existing preclinical and clinical evidence suggests that Magnesium L-threonate could be a valuable tool in the development of novel treatments for cognitive decline and other neurological conditions. This technical guide provides a comprehensive overview of the current scientific understanding of Magnesium L-threonate for researchers, scientists, and drug development professionals.

References

- 1. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Magnesium L-threonate - Wikipedia [en.wikipedia.org]

- 3. L-threonic acid magnesium salt | C8H14MgO10 | CID 45489777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Magnesium L-Threonate | 778571-57-6 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]

- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium Compound Reverses Brain Aging - Life Extension [lifeextension.com]

- 11. food.gov.uk [food.gov.uk]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. GSRS [precision.fda.gov]

- 14. Synthesis and Standard Enthalpy of Formation of Magnesium L-Threonate [ccspublishing.org.cn]

- 15. researchgate.net [researchgate.net]

- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 17. metagenicsinstitute.com [metagenicsinstitute.com]

- 18. magtein.com [magtein.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Magnesium Glycolate in Organic Solvents: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest for various applications, including potential use in pharmaceutical and nutraceutical formulations. A critical physicochemical property influencing its behavior in different systems is its solubility. This technical guide provides a comprehensive overview of the currently available data on the solubility of magnesium glycolate in organic solvents. It has been observed that specific quantitative solubility data for this compound in organic solvents is notably scarce in publicly accessible scientific literature. This document addresses this data gap by presenting related solubility information for analogous magnesium compounds and detailing standardized experimental protocols for determining solubility.

Introduction

Magnesium is an essential mineral involved in numerous physiological processes. Its supplementation is often necessary to address deficiencies. Organic salts of magnesium, such as this compound, are often explored for their potential to offer improved bioavailability compared to inorganic forms. The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile, making it a crucial parameter in drug development and formulation science. Understanding the solubility of this compound in various organic solvents is essential for processes such as synthesis, purification, and the development of non-aqueous formulations.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. While information on the aqueous solubility of related magnesium compounds like magnesium glycinate (B8599266) is available, direct data for this compound in solvents such as ethanol, methanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) is not readily found.

For comparative purposes, Table 1 summarizes the qualitative solubility of a related compound, magnesium glycinate. It is important to note that this data should be used as a preliminary reference, and the solubility of this compound may differ significantly.

| Compound | Solvent | Temperature (°C) | Solubility |

| Magnesium Glycinate | DMSO | Not Specified | Slightly Soluble |

| Magnesium Glycinate | Methanol | Not Specified | Slightly Soluble |

| Magnesium Glycinate | Alcohol | Not Specified | Insoluble to Slightly Soluble |

Table 1: Qualitative Solubility of Magnesium Glycinate in Selected Organic Solvents

Experimental Protocols for Solubility Determination

Given the absence of specific data for this compound, researchers will need to determine its solubility experimentally. The following section outlines a general and robust methodology for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Analytical Balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, AAS, ICP-MS)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Equilibrium Solubility Method

The equilibrium solubility method is a widely accepted technique for determining the solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method. Analyze the concentration of magnesium in the diluted sample using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the organic solvent will significantly impact its ability to solvate the magnesium and glycolate ions.

-

Presence of Water: Trace amounts of water in organic solvents can significantly affect the solubility of ionic compounds like this compound.

-

Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubilities.

Conclusion

While there is a clear need for further research into the physicochemical properties of this compound, this guide provides a framework for addressing the current knowledge gap regarding its solubility in organic solvents. The lack of published data necessitates experimental determination. By following the detailed protocols outlined in this document, researchers and drug development professionals can generate reliable and accurate solubility data. This information is critical for the advancement of formulation development, process chemistry, and the overall understanding of this compound's behavior in non-aqueous systems. The provided workflow and considerations for experimental design will aid in producing high-quality data essential for scientific and industrial applications.

A Technical Guide to the Hygroscopicity and Stability of Magnesium Glycolate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Magnesium glycolate (B3277807), a chelate of magnesium and glycolic acid, presents significant potential in pharmaceutical and nutraceutical applications. A thorough understanding of its physicochemical properties, specifically hygroscopicity and stability, is paramount for effective formulation, processing, storage, and ensuring bioavailability. This document provides an in-depth technical overview of these critical attributes, detailing standard analytical methodologies and presenting representative data to guide research and development efforts.

Hygroscopicity of Magnesium Glycolate

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact powder flow, compaction, chemical stability, and dissolution rates. Understanding the hygroscopic nature of this compound is a critical first step in its characterization.

Quantitative Analysis: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent absorption by a sample in a controlled environment of varying relative humidity (RH) at a constant temperature.[1][2] The resulting sorption/desorption isotherm provides critical information about the material's interaction with water vapor.

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound

| Target Relative Humidity (%) | Equilibrium Mass Change (%) - Sorption | Equilibrium Mass Change (%) - Desorption |

| 0 | 0.00 | 1.25 |

| 10 | 0.15 | 1.30 |

| 20 | 0.28 | 1.38 |

| 30 | 0.45 | 1.55 |

| 40 | 0.70 | 1.80 |

| 50 | 1.10 | 2.20 |

| 60 | 1.85 | 2.90 |

| 70 | 3.20 | 4.10 |

| 80 | 5.50 | 5.80 |

| 90 | 8.90 | 8.90 |

Note: Data is representative and intended for illustrative purposes.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption isotherm of a powdered this compound sample at a constant temperature.

Apparatus: A DVS instrument equipped with an ultra-sensitive microbalance, a humidity and temperature control system, and a data acquisition system.

Methodology:

-

Sample Preparation: Place approximately 10-15 mg of the this compound sample into a DVS sample pan.

-

Initial Drying: Bring the sample to a known initial state by drying it at 0% RH at 25°C until a constant mass is achieved (e.g., mass change < 0.002% over 10 minutes).[3] This establishes the initial dry mass.

-

Sorption Phase: Increase the RH in a stepwise fashion from 0% to 90% in 10% increments. At each step, the system holds the RH constant until the sample mass reaches equilibrium.[1]

-

Desorption Phase: Subsequently, decrease the RH in the same stepwise fashion from 90% back to 0%. Again, allow the sample mass to equilibrate at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the target RH to generate the sorption and desorption isotherms.

Visualization: DVS Experimental Workflow

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Stability of this compound

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, key aspects of stability include thermal degradation and chemical stability in aqueous environments.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to characterize the thermal stability and decomposition of materials.[4][5] For magnesium salts, TGA can reveal dehydration events and subsequent decomposition of the organic ligand.[6][7]

Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 30 - 150 | ~5-10% | Loss of adsorbed/hydrated water |

| 150 - 280 | ~25-35% | Initial decomposition of glycolate moiety |

| > 280 | ~40-50% | Complete decomposition to magnesium oxide |

Note: Data is representative and intended for illustrative purposes. Final residue is typically a stable metal oxide.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: A TGA instrument with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Visualization: Factors in Thermal Degradation

Caption: Logical flow of thermal degradation events for this compound.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. For this compound, hydrolysis is a primary degradation pathway in aqueous solutions. The degradation of magnesium and its alloys in physiological fluids often involves reactions with water and ions like chloride.[8][9]

Table 3: Representative Stability Data of this compound in Aqueous Solution (HPLC Assay)

| Condition | Time (hours) | Assay (%) of Initial |

| Control (pH 7, 25°C) | 0 | 100.0 |

| 24 | 99.8 | |

| 72 | 99.5 | |

| Acidic (pH 2, 60°C) | 0 | 100.0 |

| 24 | 98.2 | |

| 72 | 95.6 | |

| Alkaline (pH 10, 60°C) | 0 | 100.0 |

| 24 | 92.5 | |

| 72 | 85.1 |

Note: Data is representative. A stability-indicating HPLC method would be used to separate the intact drug from any degradants.

Experimental Protocol: HPLC Stability-Indicating Method

Objective: To assess the chemical stability of this compound under various stress conditions using a stability-indicating HPLC method.

Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector, as glycolate lacks a strong chromophore).

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in purified water.

-

Stress Conditions:

-

Hydrolysis: Adjust the pH of separate solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions. Prepare a neutral solution (pH 7) as a control.

-

Thermal Stress: Store aliquots of each solution at an elevated temperature (e.g., 60°C).

-

-

Time Points: Withdraw samples at initial (t=0), intermediate (e.g., 24, 48 hours), and final (e.g., 72 hours) time points.

-

Sample Analysis: Neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of remaining this compound relative to the t=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.

Visualization: Potential Hydrolytic Degradation Pathway

Caption: Potential dissociation and hydrolysis pathway in aqueous media.

Conclusion

The hygroscopicity and stability of this compound are fundamental properties that dictate its handling, formulation, and performance. DVS analysis reveals its interaction with atmospheric moisture, highlighting the need for controlled storage conditions to prevent physical changes and degradation. Thermal analysis by TGA defines its temperature limits for processing and storage. Finally, stability studies under forced degradation conditions elucidate its chemical liabilities, particularly its susceptibility to hydrolysis in alkaline environments. The protocols and representative data herein provide a comprehensive framework for the systematic characterization of this compound, enabling informed decisions in the drug development process.

References

- 1. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Study on Thermal Decomposition Characteristics of Magnesium Salt Flame Retardants | Scientific.Net [scientific.net]

- 5. Quantitative thermogravimetric analysis of binary mixtures: Magnesium hydroxide and magnesium acetate [ir.unisa.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Study on Factors Affecting the Degradation of Magnesium and a Magnesium-Yttrium Alloy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Biological Activity of Magnesium Glycolate: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the biological activity of "magnesium glycolate" is sparse. This guide, therefore, presents a comprehensive overview of the potential biological activities of magnesium glycolate (B3277807) by examining the well-documented roles of its constituent ions: magnesium (Mg²⁺) and glycolate (the conjugate base of glycolic acid). The information herein is intended to provide a foundational framework for researchers and drug development professionals interested in exploring this compound. All proposed mechanisms and activities are extrapolations based on the known functions of magnesium and glycolate and require dedicated experimental validation.

Introduction

Magnesium is an essential mineral and the second most abundant intracellular cation, acting as a cofactor in over 300 enzymatic reactions.[1] It is critical for a myriad of physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation.[1] Glycolic acid, the smallest α-hydroxy acid, is widely known for its applications in dermatology and has demonstrated effects on cellular proliferation and extracellular matrix synthesis.[2][3][4] The combination of these two molecules into a single salt, this compound, suggests potential for synergistic or unique biological activities. This document outlines these potential activities, supported by data on magnesium and glycolate, and proposes experimental approaches for their investigation.

Physicochemical Properties and Pharmacokinetics

The bioavailability of magnesium from its various salt forms is a critical determinant of its physiological effect.[5][6] Organic salts of magnesium, such as the citrate (B86180) and gluconate forms, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide.[6] It is reasonable to hypothesize that this compound, as an organic salt, would exhibit favorable absorption characteristics.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Predicted Characteristic | Rationale |

| Solubility | High | Organic salts of magnesium tend to be more soluble in water. |

| Bioavailability | Moderate to High | The small size of the glycolate anion may facilitate absorption.[2] |

| Metabolism | Dissociation into Mg²⁺ and glycolate ions. | Glycolate is metabolized in the liver to glyoxylate.[7] |

| Excretion | Primarily renal for both Mg²⁺ and glycolate metabolites. | Standard pathway for elimination of these ions. |

Potential Biological Activities and Mechanisms of Action

The biological activity of this compound can be inferred from the known effects of its dissociated ions.

Magnesium-Mediated Activities

Magnesium is a key regulator of numerous cellular processes and signaling pathways.

-

Neuromuscular Function: Magnesium acts as a natural calcium channel blocker, which is essential for regulating nerve impulse conduction and muscle contraction.[1][8] This contributes to its use in managing muscle cramps and promoting relaxation.

-

Cardiovascular Health: By modulating vascular tone and acting as a calcium antagonist, magnesium can influence blood pressure.[9] Higher dietary intake of magnesium is associated with a reduced risk of cardiovascular disease.[1]

-

Metabolic Regulation: Magnesium is a cofactor for enzymes involved in glycolysis and glucose metabolism, and it plays a role in insulin (B600854) signaling.[1][10]

-

Immunomodulation: Magnesium ions can modulate the immune response through various signaling pathways, including the TRPM7–PI3K–AKT1 and TLR–NF-κB/MAPK pathways in macrophages.[11]

-

Bone Health: Magnesium is integral to the structural development of bone and is required for the synthesis of DNA and RNA.[1]

Glycolate-Mediated Activities

The biological activities of glycolic acid are primarily documented in the context of dermatology.

-

Dermatological Effects: Glycolic acid is an effective exfoliant that removes dead skin cells.[9][12] It has been shown to stimulate collagen production and increase fibroblast proliferation in a dose-dependent manner.[3][4][13]

-

Antibacterial Properties: Glycolic acid exhibits pH-dependent antibacterial activity against Cutibacterium acnes, the bacterium implicated in acne.[14][15]

-

Cellular Proliferation and Matrix Synthesis: In vitro studies have demonstrated that glycolic acid can increase the synthesis of type I collagen mRNA and hyaluronic acid content in human skin.[4][16]

Table 2: Summary of In Vitro Effects of Glycolic Acid on Skin Cells

| Cell Type | Concentration Range | Observed Effect | Reference |

| Human Skin Fibroblasts | 10⁻⁶ M to 10⁻⁴ M | Increased cell proliferation and collagen synthesis. | [3] |

| Human Skin Explants | 8% to 25% (pH 4) | Increased total collagen levels in a dose-dependent manner. | [13] |

| Human Skin Fibroblasts | Not specified | Increased production of collagen and fibroblast proliferation. | [4] |

Key Signaling Pathways

The potential signaling pathways modulated by this compound would likely be a combination of those affected by magnesium and, to a lesser extent based on current knowledge, glycolate.

Magnesium-Modulated Signaling Pathways

Caption: Potential signaling pathways modulated by magnesium ions.

Glycolate-Mediated Cellular Effects

While specific signaling pathways for glycolate in non-dermal tissues are not well-defined, its effects on skin cells suggest modulation of pathways related to cell growth and extracellular matrix production.

Caption: Cellular effects of glycolic acid in dermal tissues.

Proposed Experimental Protocols

To validate the potential biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Cellular Assays

Objective: To determine the dose-dependent effects of this compound on cell viability, proliferation, and specific cellular functions.

Cell Lines:

-

Human dermal fibroblasts (HDFs) for dermatological applications.

-

Macrophage cell lines (e.g., RAW 264.7) for immunomodulatory studies.

-

Myoblast cell lines (e.g., C2C12) for muscle function studies.

-

Osteoblast cell lines (e.g., MC3T3-E1) for bone health studies.

Methodology:

-

Cell Viability Assay (MTT/XTT):

-

Plate cells at a density of 1x10⁴ cells/well in a 96-well plate.

-

After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.1 mM to 10 mM).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT or XTT reagent and measure absorbance according to the manufacturer's protocol.

-

-

Collagen Synthesis Assay (Sircol Assay):

-

Culture HDFs or osteoblasts with varying concentrations of this compound.

-

After the treatment period, collect the cell culture supernatant.

-

Quantify soluble collagen using the Sircol Soluble Collagen Assay kit.

-

-

Cytokine Profiling (ELISA/Multiplex Assay):

-

Treat macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response, with and without co-treatment of this compound.

-

Collect cell culture supernatants and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.

-

Caption: Proposed workflow for in vitro evaluation of this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, a review of its constituent ions provides a strong basis for postulating its potential therapeutic benefits. The favorable bioavailability expected from an organic magnesium salt, combined with the known effects of magnesium on neuromuscular, cardiovascular, and metabolic health, and the cellular regenerative properties of glycolate, suggests that this compound is a promising candidate for further research. The experimental protocols and signaling pathways outlined in this guide offer a roadmap for the systematic investigation of this compound's biological and therapeutic potential. Future studies should focus on direct, quantitative comparisons of this compound with other magnesium salts to elucidate its unique properties.

References

- 1. Magnesium [ods.od.nih.gov]

- 2. Glycolic acid peel therapy – a current review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the metabolism of ethylene glycol and glycolic acid in vitro by precision-cut tissue slices from female rat, rabbit and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. health.clevelandclinic.org [health.clevelandclinic.org]

- 10. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycolic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. Glycolic acid for the skin: Benefits and how to use it [medicalnewstoday.com]

- 13. Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy of glycolic acid at different concentrations for smear layer removal with various activation systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Magnesium Bis(2-hydroxyacetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bis(2-hydroxyacetate), commonly known as magnesium glycinate (B8599266) or magnesium bisglycinate, is a chelated form of magnesium where magnesium is bound to two glycine (B1666218) molecules. This chelation enhances the bioavailability and absorption of magnesium, reducing the gastrointestinal side effects often associated with other forms of magnesium supplements.[1] Magnesium is a crucial mineral, acting as a cofactor for hundreds of enzymes involved in essential physiological processes, including energy production, DNA and RNA synthesis, and cellular repair.[2][3] Glycine, a non-essential amino acid, functions as an inhibitory neurotransmitter in the central nervous system.[4] The synergistic combination in magnesium bis(2-hydroxyacetate) makes it a compound of interest for various applications in research and drug development, particularly in addressing magnesium deficiency and related health issues.[3][5]

Data Presentation

Table 1: Summary of Synthesis Parameters for Magnesium Bis(2-hydroxyacetate)

| Parameter | Method 1 | Method 2 | Method 3 |

| Magnesium Source | Magnesium Oxide (MgO) | Magnesium Hydroxide (B78521) (Mg(OH)₂) | Basic Magnesium Carbonate |

| Glycine to Magnesium Molar Ratio | ~3:1 | 2:1 | Not specified |

| Solvent | Deionized Water | Deionized Water | Deionized Water |

| Reaction Temperature | 70-80°C[[“]][7] | 20-60°C[5] | 75°C[2][[“]] |

| Reaction Time | 2-3 hours[[“]][7] | ~2 hours | 30 minutes[2][[“]] |

| Precipitating Agent | Ethanol (B145695) | 95% Ethanol[5] | Not specified |

| Drying Conditions | 40°C, Vacuum[[“]][7] | Not specified | 50-55°C, Vacuum[2][[“]] |

| Reported Yield | 93-95% | 98%[5] | Not specified |

| Product Purity | 99.2-99.6% | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Magnesium Bis(2-hydroxyacetate) using Magnesium Oxide

This protocol is based on the reaction of glycine with magnesium oxide in an aqueous solution, followed by precipitation with ethanol.[[“]][7][9]

Materials:

-

Glycine

-

Magnesium Oxide (MgO)

-

Deionized Water

-

Ethanol

-

Four-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution of Glycine: In a four-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 75g of glycine in 100g of deionized water with thorough stirring.[9]

-

Addition of Magnesium Oxide: Slowly add 20g of magnesium oxide to the glycine solution.[9]

-

Reaction: Heat the mixture to 70°C while stirring continuously. Maintain this temperature for 2 hours to facilitate the chelation reaction.[9]

-

Concentration: After the reaction, apply a vacuum to the flask and continue stirring at 70°C for an additional 2.5 hours to concentrate the solution.[9]

-

Precipitation: Cool the concentrated solution to 45°C and then add 90g of ethanol while stirring. Continue to stir as the mixture cools to room temperature to induce the precipitation of magnesium bis(2-hydroxyacetate).[9]

-

Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[9]

-

Drying: Dry the product in a vacuum oven at 40°C for 2 hours to obtain the final magnesium bis(2-hydroxyacetate).[9]

Protocol 2: Synthesis of Magnesium Bis(2-hydroxyacetate) using Magnesium Hydroxide

This method utilizes magnesium hydroxide and a ball mill for the reaction, followed by ethanol washing.[5]

Materials:

-

Glycine

-

Magnesium Hydroxide (Mg(OH)₂)

-

95% Ethanol

-

Laboratory-scale vertical ball mill with cooling capabilities

-

Filtration apparatus

Procedure:

-

Reactant Addition: Place 0.75kg of glycine into the laboratory small vertical ball mill.[5]

-

Reaction Initiation: Set the ball mill speed to 1200 rpm and add 0.2kg of magnesium hydroxide. Use water cooling to maintain the reaction temperature between 20°C and 60°C.[5]

-

Staged Reactant Addition and Reaction:

-

Washing and Filtration: Wash the resulting product with 95% ethanol and then filter to isolate the solid.[5]

-

Drying: Dry the collected solid to obtain the final magnesium bis(2-hydroxyacetate) product.[5]

Visualizations

Experimental Workflow

Caption: Synthesis workflow for magnesium bis(2-hydroxyacetate).

Signaling Pathways

The biological effects of magnesium bis(2-hydroxyacetate) are attributed to the individual actions of magnesium ions and glycine.

Magnesium Signaling

Magnesium is a critical cofactor in numerous enzymatic reactions and plays a significant role in cellular signaling. It is essential for the active transport of ions like potassium and calcium across cell membranes, which is fundamental for nerve impulse conduction and muscle contraction.[2] Furthermore, magnesium is involved in cell signaling pathways that utilize ATP, such as protein phosphorylation and the formation of cyclic AMP (cAMP).[2] In osteoblasts, magnesium has been shown to promote biological activity by activating the PI3K/Akt signaling pathway.[10][11]

Caption: Simplified overview of magnesium's role in signaling.

Glycine Signaling

Glycine primarily functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[7][9] It exerts its effects by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[4][7] The binding of glycine to these receptors opens the channels, leading to an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[4][7]

Caption: Glycine's role in inhibitory neurotransmission.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Magnesium Glycinate | C4H8MgN2O4 | CID 84645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Glycine? [synapse.patsnap.com]

- 5. konstantinioncenter.org [konstantinioncenter.org]

- 6. consensus.app [consensus.app]

- 7. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium Ions Promote the Biological Behaviour of Rat Calvarial Osteoblasts by Activating the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Spectroscopic Analysis of Magnesium Glycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest in pharmaceutical and nutraceutical research due to the biological significance of both magnesium and glycolic acid. Magnesium is an essential mineral involved in numerous enzymatic reactions, and glycolic acid is a naturally occurring alpha-hydroxy acid. The characterization of magnesium glycolate is crucial for quality control, formulation development, and understanding its biochemical interactions. This application note provides a summary of expected spectroscopic data (NMR, IR, MS) for this compound and detailed protocols for its analysis. While direct spectroscopic data for this compound is not widely published, this document infers expected spectral characteristics based on data from analogous metal glycolates such as sodium, calcium, and zinc glycolates.

Predicted Spectroscopic Data of this compound

The following tables summarize the expected spectroscopic features of this compound. These predictions are based on the analysis of similar metal glycolates and fundamental principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in D₂O

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

| ¹H | ~3.9 - 4.3 | Singlet | -CH₂- | The chemical shift is for the methylene (B1212753) protons of the glycolate ligand. The exact shift may vary with concentration and pH.[1][2] |

| ¹³C | ~64 | - | -CH₂- | Chemical shift for the methylene carbon.[1][3] |

| ¹³C | ~182 | - | -COO⁻ | Chemical shift for the carboxylate carbon.[1] |

Table 2: Predicted Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3400 (broad) | O-H stretch | Stretching vibration of the hydroxyl group of the glycolate ligand.[2][4] |

| ~2950 | C-H stretch | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |

| ~1600 | C=O stretch (asymmetric) | Asymmetric stretching of the carboxylate group (COO⁻) coordinated to the magnesium ion.[2] |

| ~1400 | C=O stretch (symmetric) | Symmetric stretching of the carboxylate group (COO⁻). |

| ~1080 | C-O stretch | Stretching of the C-O single bond of the alcohol and carboxylate groups. |

| Below 600 | Mg-O stretch | Metal-oxygen bond vibration.[4] |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Ion | Notes |

| ESI (+) | 175.00 | [Mg(C₂H₃O₃)]⁺ | Complex of magnesium with one glycolate ligand. |

| ESI (+) | 197.98 | [C₄H₆MgO₆+Na]⁺ | Sodium adduct of the intact this compound molecule. |

| ESI (-) | 75.02 | [C₂H₃O₃]⁻ | Glycolate anion. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy